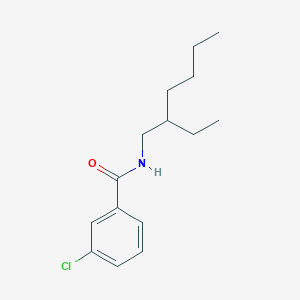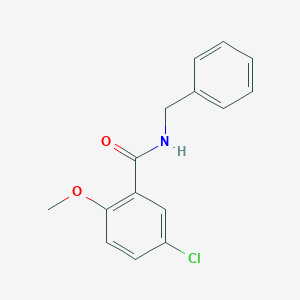
N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide, also known as Efaroxan, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. Efaroxan belongs to the class of imidazoline receptor ligands and has been shown to have a variety of effects on the body.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide exerts its effects on the body through its interaction with imidazoline receptors, which are found in various tissues throughout the body. N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide has been shown to bind to both I1 and I2 imidazoline receptors, which are involved in the regulation of insulin secretion, blood pressure, and cognitive function.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide has also been shown to reduce blood pressure in animal models of hypertension. Additionally, N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying imidazoline receptors. However, N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide has some limitations, including its relatively low potency and selectivity for imidazoline receptors, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide. One area of interest is the development of more potent and selective imidazoline receptor ligands, which could have greater therapeutic potential. Additionally, N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide could be studied further for its potential use in the treatment of other diseases, such as obesity and neurodegenerative disorders. Finally, N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide could be used as a tool to study the role of imidazoline receptors in various physiological processes.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methylbenzoyl chloride with 2-ethoxyaniline, followed by cyclization and reduction steps. This synthesis method has been described in detail in various scientific publications.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have a variety of effects on the body, including its ability to modulate insulin secretion, reduce blood pressure, and improve cognitive function. N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide has also been studied for its potential use in the treatment of various diseases, including diabetes, hypertension, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C16H16ClNO2 |
|---|---|
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-3-20-15-7-5-4-6-13(15)16(19)18-14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3,(H,18,19) |
Clave InChI |
KKKPAVNOIJLGES-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)

![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)






![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)